In Vivo Efficacy Against Vancomycin-Resistant E. faecium Surpasses Other Bacteriocins and Matches Linezolid
In a comparative in vivo study using the *Galleria mellonella* infection model, NAI-107 was the only bacteriocin among five tested (Lacticin Z, Lacticin Q, Garvicin KS, Aureocin A53, and NAI-107) to demonstrate significant protective efficacy against vanB-resistant *Enterococcus faecium* [1]. Furthermore, the mortality rate in the group treated with NAI-107 at 16 µg/mL was lower than that observed in the linezolid-treated control group, providing a direct efficacy benchmark against a standard-of-care agent for VRE [1].
| Evidence Dimension | In vivo survival efficacy against vanB-resistant E. faecium |
|---|---|
| Target Compound Data | NAI-107 (16 µg/mL) - Lower mortality than linezolid-treated group |
| Comparator Or Baseline | Linezolid (standard dose) and four other bacteriocins (Lacticin Z, Lacticin Q, Garvicin KS, Aureocin A53) |
| Quantified Difference | NAI-107 was the only bacteriocin showing in vivo efficacy; mortality with NAI-107 < mortality with linezolid. |
| Conditions | *Galleria mellonella* larvae infection model |
Why This Matters
This demonstrates that NAI-107 is not just another bacteriocin; it is one of the few with validated in vivo efficacy against a clinically critical VRE pathogen, matching or exceeding the performance of a last-resort antibiotic like linezolid.
- [1] Hofkens, N., et al. (2024). Protective effect of microbisporicin (NAI-107) against vancomycin resistant Enterococcus faecium infection in a Galleria mellonella model. Sci Rep. 14, 4786. View Source
